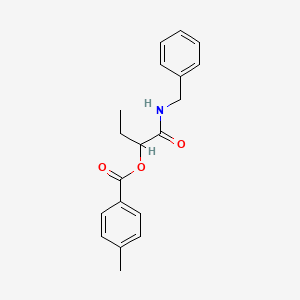
1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group, an oxobutanoyl group, and a methylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 1-(benzylamino)-1-oxobutan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzylamino derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate involves its interaction with specific molecular targets in biological systems. The benzylamino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The oxobutanoyl group can undergo hydrolysis, releasing active metabolites that exert biological effects. The methylbenzoate moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
- 1-(Phenylamino)-1-oxobutan-2-yl 4-methylbenzoate
- 1-(Benzylamino)-1-oxobutan-2-yl benzoate
- 1-(Benzylamino)-1-oxobutan-2-yl 4-chlorobenzoate
Uniqueness: 1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Eigenschaften
CAS-Nummer |
656258-65-0 |
|---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
[1-(benzylamino)-1-oxobutan-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C19H21NO3/c1-3-17(18(21)20-13-15-7-5-4-6-8-15)23-19(22)16-11-9-14(2)10-12-16/h4-12,17H,3,13H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
YSEXXBUGXOJYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NCC1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)
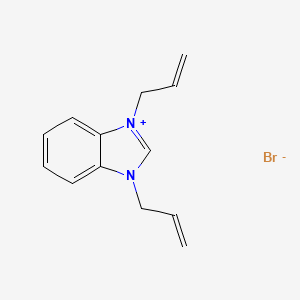
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
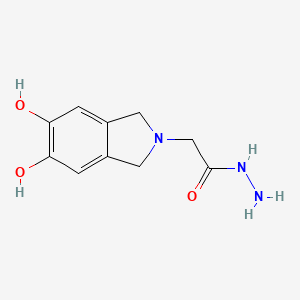
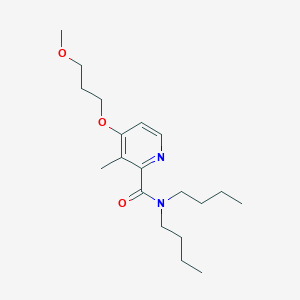
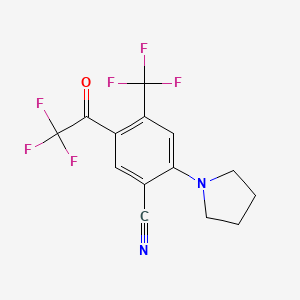

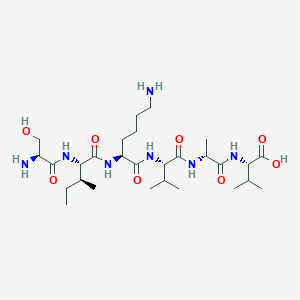
![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)
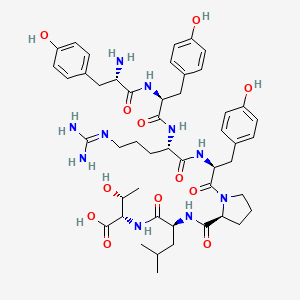
![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)

![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)
![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)
